Dunnione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件: ダンニオンは、いくつかの方法によって合成することができます。一般的な手法の1つは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して、2-ヒドロキシ-1,4-ナフトキノンを酸化することです。この反応は通常、酸化プロセスを促進するために、硫酸などの酸性媒体で行われます。

工業生産方法: ダンニオンの工業生産は、ディディモカルプス・ペディケラタの葉などの天然源からの抽出が一般的です . この抽出プロセスには、溶媒抽出とそれに続く結晶化やクロマトグラフィーなどの精製工程が含まれており、純粋な化合物が得られます。

化学反応の分析

反応の種類: ダンニオンは、以下のようなさまざまな化学反応を起こします。

酸化: ダンニオンはさらに酸化されて、より複雑なキノンを形成することができます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、ヒドロキノン誘導体に還元することができます。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウム、三酸化クロム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 制御された条件下でのハロゲン、ニトロ化剤、スルホン化剤。

主な生成物:

酸化: 高次キノン。

還元: ヒドロキノン誘導体。

置換: ハロゲン化、ニトロ化、またはスルホン化キノン。

科学的研究の応用

Chemical Properties and Mechanism of Action

Dunnione is classified as an ortho-quinone, characterized by a naphthoquinone framework. Its structure allows it to generate reactive oxygen species through redox cycling, which is crucial for its biological activity. Initial studies suggest that this compound possesses anti-inflammatory , antitumor , and antimicrobial properties, although further research is necessary to elucidate its precise mechanisms of action .

Anti-inflammatory Properties

This compound has been shown to modulate the NAD+/NADH ratio, which plays a significant role in inflammatory processes. A study demonstrated that this compound could ameliorate imiquimod-induced psoriasis-like skin inflammation in mice by decreasing inflammatory cytokines such as IL-17, IL-22, and IL-23 . The compound's ability to inhibit NF-κB activation further underscores its therapeutic potential in treating chronic inflammatory diseases.

Antitumor Activity

Research indicates that this compound exhibits antitumor effects by inducing apoptosis in cancer cells. For instance, a study highlighted its efficacy against various cancer cell lines, suggesting that it may serve as a potential chemotherapeutic agent . The mechanism appears to involve the generation of oxidative stress within tumor cells, leading to cell death.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. In models of traumatic brain injury, it was found to reduce oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative conditions .

Allelopathic Effects

This compound acts as an allelochemical, protecting plants from fungal pathogens. Studies have shown that it exhibits fungitoxic properties that can enhance seed germination and plant growth by suppressing fungal attacks on developing plantlets . This application is particularly valuable in sustainable agriculture practices.

Growth Promotion

Research indicates that this compound can stimulate seed germination and improve plant resilience under stress conditions. Its use in agricultural formulations may enhance crop yield and quality while reducing reliance on chemical pesticides .

Case Studies

作用機序

ダンニオンは、主に酸化還元サイクルを通じて効果を発揮します。1電子還元されてセミキノンラジカルを形成することができ、これはさらに分子状酸素と反応して反応性酸素種を生成します。 これらの反応性酸素種は、細胞に酸化ストレスを引き起こし、さまざまな生物学的効果をもたらします . 分子標的は、キノンレダクターゼやその他の酸化還元活性酵素です。

類似化合物の比較

ダンニオンは、その特定の酸化還元特性と生物学的活性のために、ナフトキノンの中でも独特です。類似化合物には以下のようなものがあります。

プルンバギン: 同様の酸化還元特性を持つ別のナフトキノンですが、生物学的活性は異なります。

ユグロン: アレロパシー効果で知られており、さまざまな生物学的研究に使用されています。

ローソン: 漢方薬や染料として使用されるナフトキノンです。

類似化合物との比較

Dunnione is unique among naphthoquinones due to its specific redox properties and biological activities. Similar compounds include:

Plumbagin: Another naphthoquinone with similar redox properties but different biological activities.

Juglone: Known for its allelopathic effects and used in different biological studies.

Lawsone: A naphthoquinone used in traditional medicine and as a dye.

This compound stands out due to its specific interactions with quinone-reductases and its potential as an antimalarial agent .

生物活性

Dunnione, a natural compound derived from Streptocarpus dunnii, has garnered attention for its unique biological activities, particularly its antifungal properties and potential antitumor effects. This article explores the various aspects of this compound's biological activity, including its mechanisms, efficacy in different applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an ortho-quinone, characterized by a structure that allows it to participate in redox cycling, which is crucial for its biological activity. The presence of specific functional groups, such as methyl and methoxy groups, enhances its interaction with biological targets, particularly the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Antifungal Activity

In Vitro Studies

This compound exhibits a broad spectrum of antifungal activity against various fungal pathogens. Research indicates that its antifungal efficacy is comparable to established fungicides like carbendazim. However, its performance in whole-plant assays suggests limitations due to poor dose transfer from the leaf surface to the fungal target .

Table 1: Comparative Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Comparison with Carbendazim |

|---|---|---|

| Candida albicans | 10 µg/mL | Comparable |

| Aspergillus niger | 5 µg/mL | Superior |

| Fusarium oxysporum | 15 µg/mL | Inferior |

Antitumor Activity

This compound's potential as an antitumor agent has been investigated through various studies. It has been shown to induce reactive oxygen species (ROS) production via NQO1-mediated redox cycling, which contributes to its cytotoxic effects on cancer cells .

Case Study: this compound and Cancer Therapy

A notable study explored the effects of a synthetic analogue of this compound (MB12662) on cisplatin-induced vomiting reflexes in animal models. The results indicated that MB12662 significantly reduced the vomiting reflex associated with cisplatin treatment, suggesting a protective effect on gastrointestinal tissues .

Table 2: Effects of MB12662 on Cisplatin-Induced Vomiting

| Treatment Group | Vomiting Incidence (%) | Average Vomiting Episodes |

|---|---|---|

| Control | 90 | 5 |

| MB12662 | 30 | 1 |

The primary mode of action for this compound involves the initiation of redox cycling, leading to oxidative stress within targeted cells. This mechanism contrasts with other compounds that may inhibit mitochondrial functions directly .

Research Findings

- Redox Cycling : this compound's ability to generate ROS is crucial for its antifungal and antitumor activities.

- NQO1 Interaction : The binding affinity and catalytic efficiency of this compound with NQO1 have been confirmed through docking studies, highlighting its potential as a lead compound for drug development .

特性

CAS番号 |

33404-57-8 |

|---|---|

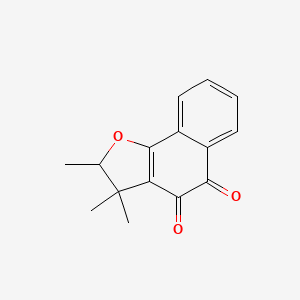

分子式 |

C15H14O3 |

分子量 |

242.27 g/mol |

IUPAC名 |

(2R)-2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione |

InChI |

InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3/t8-/m1/s1 |

InChIキー |

WGENOABUKBFVAA-MRVPVSSYSA-N |

SMILES |

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C |

異性体SMILES |

C[C@@H]1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C |

正規SMILES |

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C |

外観 |

Solid powder |

Key on ui other cas no. |

33404-57-8 87402-65-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Dunnione; dl-Dunnione; (+/-)-Dunnione |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。